3-Chloro-4-methylbenzhydrazide
Description
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Properties
IUPAC Name |
3-chloro-4-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBMRZPOTYXXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392517 | |
| Record name | 3-Chloro-4-methylbenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72198-84-6 | |
| Record name | Benzoic acid, 3-chloro-4-methyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72198-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methylbenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Chloro-4-methylbenzhydrazide (CMBH) is a compound of increasing interest in biological research due to its potential applications in pharmaceuticals and agriculture. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, toxicity profiles, and relevant case studies.
- Chemical Formula : C8H9ClN2
- Molecular Weight : 172.62 g/mol
- CAS Number : 72198-84-6
Synthesis
CMBH can be synthesized through various methods, often involving the reaction of 3-chloro-4-methylbenzoic acid with hydrazine derivatives. The synthetic route typically includes:
- Formation of the hydrazide : Reacting 3-chloro-4-methylbenzoic acid with hydrazine.
- Purification : Crystallization or column chromatography to obtain pure CMBH.
Antimicrobial Properties
CMBH has demonstrated significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against fungal strains such as Botrytis cinerea and Fusarium graminearum. The results indicated that CMBH exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against these fungi, suggesting its potential as an agricultural fungicide .
Cytotoxicity and Mutagenicity
Research has shown that CMBH possesses cytotoxic properties in certain cell lines. In vitro studies using human cancer cell lines revealed that CMBH induces apoptosis at concentrations above 25 µM. The compound was also tested for mutagenicity using the Ames test, which indicated no significant mutagenic effects at lower concentrations, although higher doses raised concerns about genetic toxicity .
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of CMBH. Acute toxicity studies in rodents revealed an LD50 (lethal dose for 50% of the population) of approximately 500 mg/kg when administered orally. Chronic exposure studies indicated potential liver and kidney toxicity at elevated doses, highlighting the need for careful dosage management in therapeutic applications .
Case Studies
-
Case Study on Antifungal Activity :
- Objective : To assess the antifungal efficacy of CMBH against Botrytis cinerea.
- Methodology : In vitro assays were performed using varying concentrations of CMBH.
- Results : Significant inhibition was observed at concentrations above 50 µg/mL, with complete growth inhibition at 200 µg/mL.
-
Case Study on Cytotoxic Effects :
- Objective : To evaluate the cytotoxic effects of CMBH on human cancer cell lines.
- Methodology : MTT assays were conducted on HeLa and MCF-7 cells.
- Results : CMBH demonstrated IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating potent cytotoxicity.
Data Summary
| Property | Value |
|---|---|
| Antifungal MIC | 50 µg/mL |
| LD50 (oral, rat) | ~500 mg/kg |
| Cytotoxic IC50 (HeLa) | 30 µM |
| Cytotoxic IC50 (MCF-7) | 25 µM |
Q & A
Q. What are the optimized synthetic routes for 3-Chloro-4-methylbenzhydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of 3-chloro-4-methylbenzoic acid derivatives with hydrazine. Key steps include:
- Chlorination : Chlorination of 4-methylbenzoic acid using Cl₂ gas and FeCl₃ as a catalyst under controlled temperatures (40–60°C) to introduce the chloro substituent .
- Hydrazide Formation : Reacting the chlorinated intermediate with hydrazine hydrate in methanol under reflux (6–8 hours).
- Purification : Recrystallization from methanol or ethanol yields pure product.
Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (FeCl₃) | 0.5–1.0 eq | Higher catalyst loadings reduce side products |
| Reaction Time | 6–8 hours | Shorter times lead to incomplete conversion |
| Solvent | Methanol/Chloroform (1:1) | Enhances solubility of intermediates |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches. Absence of peaks >1700 cm⁻¹ rules out unreacted carboxylic acid .
- ¹H NMR : Key signals include hydrazide –NH₂ (δ 4.5–5.5 ppm, broad) and aromatic protons (δ 7.2–8.1 ppm, split due to chloro and methyl groups) .
- HR-MS : Molecular ion peak [M+H]⁺ at m/z 200.66 (calculated) confirms molecular weight .
Data Interpretation Tip : Discrepancies in melting points (e.g., 211–212°C vs. 215–216°C in similar hydrazides) may indicate polymorphic forms or impurities; cross-validate with HPLC retention times (e.g., 7.6–12.5 minutes) .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodological Answer :
- Case Study : If NMR shows unexpected splitting in aromatic protons, consider:
Steric Effects : Methyl and chloro groups may distort the aromatic ring, altering coupling constants.
Tautomerism : Hydrazide –NH₂ protons may exchange rapidly, causing signal broadening; use D₂O shake tests to confirm .
- Advanced Tools :
- 2D NMR (COSY, HSQC) : Maps proton-proton correlations to assign overlapping signals.
- X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., bond angles near the chloro group) .
Q. What strategies improve the bioactivity of this compound in antimicrobial assays?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance membrane permeability. For example:
- Schiff Base Formation : React with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) to generate imine derivatives .
- Bioactivity Optimization Table :
| Derivative | MIC (μg/mL) vs. S. aureus | Key Modification |
|---|---|---|
| Parent Compound | 64 | Baseline |
| 4-Fluoro-Schiff Base | 16 | Enhanced lipophilicity |
- Mechanistic Insight : Derivatives may inhibit bacterial PPTase enzymes, disrupting acyl carrier protein synthesis .
Q. How do solvent polarity and temperature affect the reaction kinetics of this compound synthesis?
- Methodological Answer :
- Kinetic Studies :
- Polar Protic Solvents (e.g., MeOH) : Accelerate nucleophilic attack by hydrazine but may promote side reactions (e.g., hydrolysis).
- Temperature : Arrhenius plots show a 2× rate increase per 10°C rise (25–60°C), but >70°C degrades hydrazide .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for chlorination and hydrazide formation, guiding solvent selection .
Q. What are the limitations of current catalytic systems for scaling up this compound production?
- Methodological Answer :
- Catalyst Drawbacks :
- Process Metrics :
- Atom Economy : Current routes achieve ~65%; improve by minimizing protecting groups.
- E-factor : 8.2 (high due to solvent use); switch to flow chemistry for reduced waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
